3-(3,5-Dimethylanilino)-5-(2-furanyl)-1-cyclohex-2-enone
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Overview
Description
3-(3,5-dimethylanilino)-5-(2-furanyl)-1-cyclohex-2-enone is a methylbenzene.
Scientific Research Applications
Synthesis and Chemical Properties
One-Pot Synthesis Under Ultrasound : 3-Hydroxy-5,5-dimethyl-2-[phenyl(phenylthio)methyl]cyclohex-2-enone, a related compound, is synthesized via one-pot reactions under ultrasound. This method yields high efficiencies and simple work-up procedures, indicating potential for synthesizing similar compounds like 3-(3,5-Dimethylanilino)-5-(2-furanyl)-1-cyclohex-2-enone (Song et al., 2015).
Dimedone-Annelated Heterocycles Synthesis : Studies have shown the synthesis of similar compounds, providing insight into potential synthetic pathways and applications for this compound (Majumdar & Samanta, 2001).
Regioselective Heterocyclization : Investigations into the regioselective heterocyclization of similar compounds can inform the synthesis and applications of this compound (Majumdar et al., 2003).
Photochemical and Catalytic Properties
Photocycloaddition Studies : Studies on photocycloaddition of cyclohex-2-enones provide insights into the photochemical properties that could be relevant for this compound (Cruciani et al., 1990).
Catalytic Properties and Additions : Research on the catalysis of additions to similar compounds could inform the potential catalytic applications of this compound (van Axel Castelli et al., 2000).
Medical and Biological Applications
In-vitro and In-silico Studies : The compound's derivatives have been studied for in-vitro and in-silico applications, suggesting potential medical or biological applications for this compound (2020).
Heterocyclic Compounds Synthesis : The synthesis of heterocyclic compounds based on similar structures indicates potential for pharmaceutical and medicinal applications (Руденко et al., 2014).
Properties
Molecular Formula |
C18H19NO2 |
---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
3-(3,5-dimethylanilino)-5-(furan-2-yl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C18H19NO2/c1-12-6-13(2)8-15(7-12)19-16-9-14(10-17(20)11-16)18-4-3-5-21-18/h3-8,11,14,19H,9-10H2,1-2H3 |
InChI Key |
GOTWOIBOGABBNR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC2=CC(=O)CC(C2)C3=CC=CO3)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=CC(=O)CC(C2)C3=CC=CO3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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